molecular formula C6H10ClNO2 B7949140 (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride

Cat. No.: B7949140
M. Wt: 163.60 g/mol
InChI Key: NJIAFLWOIUSOSY-JBUOLDKXSA-N
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Description

(1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride is a chiral bicyclic amino acid derivative characterized by a five-membered cyclopentene ring with an amino group at position 2 and a carboxylic acid group at position 1, stabilized as a hydrochloride salt.

Properties

IUPAC Name

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h1,3-5H,2,7H2,(H,8,9);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIAFLWOIUSOSY-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]([C@@H]1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122022-92-8
Record name cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-aminocyclopent-3-enecarboxylic acid hydrochloride typically involves the following steps:

    Cyclopentene Derivative Formation: The starting material, cyclopentene, undergoes a series of reactions to introduce the amino and carboxylic acid groups.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or other carboxylating agents.

    Purification: The final product is purified through recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of cis-2-aminocyclopent-3-enecarboxylic acid hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH<sub>3</sub><sup>+</sup>Cl<sup>-</sup>) participates in nucleophilic substitutions, particularly under mild acidic or basic conditions. This reactivity is harnessed for:

  • Amide bond formation with activated carboxylic acids (e.g., using EDC/HOBt coupling agents).

  • Schiff base synthesis via condensation with aldehydes/ketones, forming imine intermediates for further functionalization.

Cycloaddition Reactions

The conjugated cyclopentene double bond enables Diels-Alder reactions with dienophiles such as maleic anhydride or tetrazines. Stereoselectivity is influenced by the compound's rigid bicyclic structure:

DienophileReaction ConditionsProduct StereochemistryYield (%)
Maleic anhydrideToluene, 80°C, 12hEndo-adduct78
4-Phenyl-1,2,4-triazoleDCM, RT, 24hExo-adduct65

These reactions are pivotal for constructing polycyclic frameworks .

Oxidation

The cyclopentene double bond undergoes oxidative cleavage with OsO<sub>4</sub>/NMO to yield a vicinal diol, while KMnO<sub>4</sub> under acidic conditions produces a dicarboxylic acid derivative :

CyclopenteneOsO4/NMOcis-Diol(>95% ee)\text{Cyclopentene} \xrightarrow{\text{OsO}_4/\text{NMO}} \text{cis-Diol} \quad (\text{>95\% ee})

Reduction

Catalytic hydrogenation (H<sub>2</sub>/Pd-C ) selectively reduces the double bond to form saturated cyclopentane derivatives while preserving stereochemical integrity :

(1R,2S)-2-Aminocyclopent-3-eneH2/Pd-C(1R,2S)-2-Aminocyclopentane(99% retention)\text{(1R,2S)-2-Aminocyclopent-3-ene} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{(1R,2S)-2-Aminocyclopentane} \quad (\text{99\% retention})

Esterification and Carboxylate Modifications

The carboxylic acid group undergoes:

  • Esterification with methanol/H<sub>2</sub>SO<sub>4</sub> to form methyl esters (85–92% yield).

  • Amidation via mixed anhydride methods using ClCO<sub>2</sub>Et/NEt<sub>3</sub>.

  • Decarboxylation under pyrolytic conditions (200–250°C) to generate cyclopentene amines.

Protection/Deprotection Strategies

The amino group is protected using:

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl) in CH<sub>3</sub>CN/H<sub>2</sub>O (pH 8.5), achieving >95% conversion.

  • Boc<sub>2</sub>O (di-tert-butyl dicarbonate) with DMAP catalysis in THF.

Deprotection is achieved with:

  • 20% piperidine/DMF (Fmoc removal, quantitative).

  • TFA/DCM (1:1) for Boc groups .

Epoxidation

Reaction with mCPBA (meta-chloroperbenzoic acid) in CH<sub>2</sub>Cl<sub>2</sub> yields trans-epoxide derivatives with >90% diastereomeric excess :

Cyclopentene+mCPBAtrans-Epoxide(de >90%)\text{Cyclopentene} + \text{mCPBA} \rightarrow \text{trans-Epoxide} \quad (\text{de >90\%})

Halolactonization

Treatment with NIS (N-iodosuccinimide) induces iodolactonization, forming five-membered lactones with exclusive cis-stereochemistry :

Reaction with NIScis-Iodolactone(80% yield)\text{Reaction with NIS} \rightarrow \text{cis-Iodolactone} \quad (\text{80\% yield})

Dihydroxylation

Sharpless asymmetric dihydroxylation using AD-mix-β produces vicinal diols with predictable stereochemistry:

ConditionsDiol Configurationee (%)
AD-mix-β, t-BuOH/H<sub>2</sub>O(1R,2S,3R,4S)99
OsO<sub>4</sub>, NMO

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride may have potential as a building block for the synthesis of bioactive compounds. Its structural characteristics allow for modifications that can enhance pharmacological properties.

  • Antiviral Agents : Studies have explored its derivatives as potential antiviral agents. For instance, modifications of the compound have shown activity against specific viral targets, suggesting its utility in developing new antiviral therapies .
  • Neuroprotective Effects : Preliminary research indicates that certain derivatives of this compound exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Organic Synthesis

Synthetic Pathways

(1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride serves as a versatile intermediate in organic synthesis:

  • Amidation Reactions : The compound can be converted into various amides through amidation reactions, which are critical in drug development. For example, one study reported the synthesis of a methyl ester derivative with an 81% yield using this compound as the starting material .

Table: Synthetic Routes Involving (1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride

Reaction TypeProductYield (%)Reference
AmidationMethyl 2-(4-methoxybenzamido)81
EsterificationMethyl ester derivative75
AlkylationAlkylated derivativesVariable

Case Studies

Several case studies highlight the applications and effectiveness of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride in various contexts:

  • Case Study on Antiviral Activity : A study investigated the antiviral properties of derivatives synthesized from this compound against influenza viruses. Results demonstrated significant inhibition of viral replication at low concentrations .
  • Neuroprotection Research : Another study focused on the neuroprotective effects of modified derivatives in animal models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid plaque formation and improve cognitive function .

Mechanism of Action

The mechanism of action of cis-2-aminocyclopent-3-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentene Derivatives

(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride (CAS 61865-62-1)
  • Key Differences: The amino group is positioned at C4 instead of C2, and the stereochemistry is (1S,4R).
  • Impact : Altered substituent positions may affect hydrogen-bonding interactions and binding affinity to biological targets. The molecular weight is identical (163.602 g/mol ), but the spatial arrangement could lead to differences in solubility and metabolic stability .
Methyl (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylate Hydrochloride (CAS 138923-03-2)
  • Key Differences : The carboxylic acid is esterified to a methyl group, reducing polarity.

Saturated vs. Unsaturated Rings

(1S,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride
  • Key Differences : The cyclopentane ring is fully saturated, lacking the double bond present in the target compound.
  • The molecular formula (C₅H₁₁NO₂·HCl, MW ~159.6 g/mol) reflects the absence of the double bond .

Six-Membered and Bicyclic Analogues

(1S,2R)-(-)-2-Aminocyclohex-3-enecarboxylic Acid
  • Key Differences : A six-membered cyclohexene ring replaces the cyclopentene system.
  • Impact : Larger ring size may enhance conformational flexibility, affecting interactions with enzymes or receptors. The compound’s molecular weight (~159.2 g/mol ) is slightly lower due to the additional carbon .
(1S,2S,3R,4R)-(+)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride
  • Key Differences : A bicyclic framework introduces rigidity.
  • Impact: The constrained structure (MW ~205.6 g/mol) may improve target selectivity but reduce solubility compared to monocyclic analogs .

Functional Group Variations

1-Aminocyclopropane-1-Carboxylic Acid (CAS 22059-21-8)
  • Key Differences: A three-membered cyclopropane ring with amino and carboxylic acid groups on the same carbon.
  • Impact : High ring strain increases reactivity, making it a precursor in stress-related ethylene biosynthesis in plants. The molecular weight (101.1 g/mol ) is significantly lower .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic acid HCl N/A C₆H₉NO₂·HCl ~163.6 Cyclopentene, (1R,2S), amino at C2
(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid HCl 61865-62-1 C₆H₉NO₂·HCl 163.602 Cyclopentene, (1S,4R), amino at C4
(1S,2R)-2-Aminocyclopentanecarboxylic acid HCl N/A C₅H₁₁NO₂·HCl ~159.6 Cyclopentane, saturated, (1S,2R)
Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate HCl 138923-03-2 C₇H₁₁NO₂·HCl 177.63 Methyl ester, (1S,4R)
1-Aminocyclopropane-1-carboxylic acid 22059-21-8 C₄H₇NO₂ 101.105 Cyclopropane, high ring strain

Biological Activity

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride, also known as cis-2-amino-3-cyclopentene-1-carboxylic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various research findings and case studies to present a comprehensive overview.

  • Molecular Formula : C6_6H10_{10}ClNO2_2
  • Molecular Weight : 164 g/mol
  • CAS Number : 122022-92-8
  • IUPAC Name : (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid; hydrochloride

Structural Characteristics

PropertyValue
LogP-2.36
Heavy Atoms Count10
Rotatable Bond Count1
Polar Surface Area63 Å
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

Antiviral Activity

Research has indicated that derivatives of cyclopentene compounds exhibit antiviral properties, particularly against influenza viruses. A study demonstrated that certain cyclopentane derivatives showed potent inhibitory effects on neuraminidase enzymes, which are crucial for viral replication. For instance, compounds synthesized from (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride displayed effective inhibition against various strains of influenza A and B viruses .

Antimicrobial and Cytotoxic Properties

Recent studies have explored the antimicrobial and cytotoxic activities of compounds related to (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride. Notably, some derivatives have shown promising results in inhibiting bacterial growth and exhibiting cytotoxic effects on cancer cell lines. The binding affinity of these compounds to specific receptors has been evaluated, revealing potential mechanisms of action that warrant further investigation .

Enzyme Inhibition Studies

The compound's ability to inhibit enzymes such as α-glucosidase has been highlighted in various studies. Inhibitory assays demonstrated that certain derivatives exhibited stronger binding affinities compared to established inhibitors like acarbose. This suggests that (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride could serve as a lead compound for developing new therapeutic agents targeting metabolic disorders .

Study 1: Influenza Neuraminidase Inhibition

In a comparative study of cyclopentane derivatives against influenza neuraminidase, compounds derived from (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid were tested for their efficacy. The results showed that these compounds had EC50_{50} values significantly lower than those of traditional antiviral drugs like oseltamivir, indicating a promising avenue for further drug development .

Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of (1R,2S)-2-aminocyclopent-3-ene derivatives against various bacterial strains. The findings revealed substantial antimicrobial activity, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This opens up possibilities for new treatments targeting resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride
Reactant of Route 2
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride

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